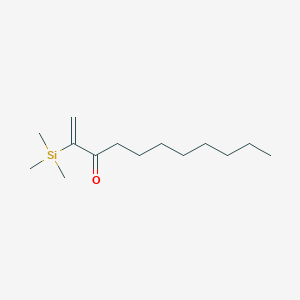

2-(Trimethylsilyl)undec-1-EN-3-one

Description

Structure

3D Structure

Properties

CAS No. |

88626-93-1 |

|---|---|

Molecular Formula |

C14H28OSi |

Molecular Weight |

240.46 g/mol |

IUPAC Name |

2-trimethylsilylundec-1-en-3-one |

InChI |

InChI=1S/C14H28OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h2,6-12H2,1,3-5H3 |

InChI Key |

QFDGRFDPPRFVPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)C(=C)[Si](C)(C)C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Trimethylsilyl Undec 1 En 3 One

[3+4] Annulation Reactions

[3+4] annulation is a chemical reaction that forms a seven-membered ring from a three-atom component and a four-atom component. This type of reaction is a valuable tool in organic synthesis for constructing complex cyclic systems.

In a general sense, the lithium enolate of an α,β-unsaturated methyl ketone can act as the four-carbon unit in a [3+4] annulation. The reaction with a three-carbon unit, such as a substituted acryloylsilane, can lead to the formation of cycloheptenone derivatives. nii.ac.jpresearchgate.net The stereochemical outcome of such reactions is often influenced by the geometry of the reactants and the reaction conditions. researchgate.net

The synthesis of bicyclo[5.4.0]undec-4-en-2-one derivatives can be achieved through a [3+4] annulation reaction. For instance, the reaction of (E)-1-(tert-butyldimethylsilyl)-3-trimethylsilyl-2-propen-1-one with the lithium enolate of 1-acetylcyclohexene (B1328911) yields (1R,6S,7S*)-4-(tert-butyldimethylsiloxy)-6-(trimethylsilyl)bicyclo[5.4.0]undec-4-en-2-one. orgsyn.org This reaction demonstrates the construction of a fused ring system containing a seven-membered ring.

The formation of tricyclic ketone derivatives can occur when using acryloylsilanes with a leaving group at the β-position in [3+4] annulation reactions. orgsyn.orgorgsyn.org The structure of the four-carbon unit plays a significant role in the distribution of products. For example, using a cyclopentyl methyl ketone enolate can lead predominantly to the tricyclic ketone, while a cyclohexyl derivative may produce byproducts. orgsyn.orgorgsyn.org Mechanistic studies suggest these tricyclic compounds can be formed through an intramolecular SN'-like attack of the enolate. orgsyn.org

In some [3+4] annulation reactions involving β-bromoacryloylsilanes, annulation-debromosilylation products can be formed alongside tricyclic ketones. orgsyn.org The formation of these products is also dependent on the structure of the four-carbon unit. orgsyn.org

Conjugate Addition Reactions

Conjugate addition, also known as Michael addition, is a key reaction in organic chemistry where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org

The enone system in a molecule like "2-(Trimethylsilyl)undec-1-en-3-one" is susceptible to nucleophilic attack at the β-carbon due to the electron-withdrawing nature of the carbonyl group, which is extended through conjugation. libretexts.org A wide variety of nucleophiles, including amines, thiols, and organometallic reagents like Gilman reagents, can participate in conjugate addition reactions. libretexts.orgbham.ac.uk The choice of nucleophile and reaction conditions determines whether a 1,4-addition (conjugate addition) or a 1,2-addition (direct addition to the carbonyl) occurs. libretexts.org Strong bases like Grignard reagents tend to favor 1,2-addition, while weaker bases often lead to the thermodynamically more stable 1,4-adduct. libretexts.org

Electrophilic Activation and Transformations

The carbonyl group and the double bond in this compound can be activated by various electrophiles, paving the way for a range of transformations. Lewis acids, for example, can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating conjugate additions or cycloadditions.

Protonation of the carbonyl can also initiate reactions, although the presence of the silyl (B83357) group can influence the stability and subsequent reactivity of any cationic intermediates. The interplay between the electronic effects of the trimethylsilyl (B98337) group and the long alkyl chain can fine-tune the reactivity of the enone system towards electrophilic attack.

Cycloaddition Chemistry

The conjugated enone system of this compound is a prime candidate for participation in cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic systems.

Diels-Alder Cycloadditions

The vinyl ketone moiety of this compound can act as a dienophile in [4+2] Diels-Alder cycloadditions. illinois.edu The reactivity of the dienophile is influenced by the electronic nature of the substituents. The electron-withdrawing character of the carbonyl group activates the double bond for reaction with electron-rich dienes. The trimethylsilyl group can exert both steric and electronic effects, influencing the regio- and stereoselectivity of the cycloaddition.

In reactions with unsymmetrical dienes, the regioselectivity is a key consideration. While specific studies on the undecyl derivative are limited, research on analogous aryl vinyl ketones has demonstrated the potential for highly selective Diels-Alder reactions to form substituted cyclohexenes. rsc.org

| Diene | Expected Adduct | Key Features |

| 1,3-Butadiene | 4-Acetyl-5-trimethylsilylcyclohexene derivative | Formation of a six-membered ring |

| Danishefsky's diene | Functionalized siloxycyclohexenone | High regioselectivity |

| Cyclopentadiene | Bicyclic adduct | Endo/exo selectivity is a factor |

Table 2: Representative Diels-Alder Reactions with 2-(Trimethylsilyl)vinyl Ketone Analogs

Intramolecular Pauson-Khand Reactions of Silylated Enynes

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.org By incorporating both an alkyne and the vinyl ketone functionality of this compound into a single molecule (a silylated enyne), an intramolecular Pauson-Khand reaction can be envisioned. This would lead to the formation of a bicyclic system containing a cyclopentenone fused to a ring derived from the tether connecting the alkyne and the enone.

The success of such an intramolecular reaction is highly dependent on the length and nature of the tether. Computational studies on related N-tethered 1,7-enynes have provided insights into the mechanism and factors influencing the reactivity and stereoselectivity of the Pauson-Khand reaction. nih.gov The presence of the trimethylsilyl group on the alkene component could influence the coordination to the metal center and the subsequent insertion steps.

Rearrangement Reactions

The unique structural features of this compound also allow it to participate in synthetically valuable rearrangement reactions.

Brook Rearrangement-Mediated Processes

A key reaction involving α-silyl carbonyl compounds is the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. wikipedia.org In the context of this compound, nucleophilic attack at the carbonyl carbon can generate a tertiary alkoxide. This intermediate can then undergo a wikipedia.orgacs.org-Brook rearrangement, transferring the trimethylsilyl group from the α-carbon to the oxygen, resulting in the formation of a silyl enol ether and a new carbanion at the α-position.

This rearrangement can be the initiating step in powerful tandem sequences. The newly formed carbanion can be trapped by various electrophiles, leading to the construction of highly substituted molecules. The driving force for this rearrangement is the formation of the strong silicon-oxygen bond. organic-chemistry.org The reactivity of related α-silyl ketones with alkoxides has been a subject of study, demonstrating the general applicability of this rearrangement. acs.org

| Nucleophile | Subsequent Reaction of Carbanion | Final Product |

| Organolithium reagent | Protonation | Silyl enol ether |

| Grignard reagent | Alkylation | α-Alkylated silyl enol ether |

| Enolate | Intramolecular cyclization | Cyclic silyl enol ether |

Table 3: Potential Brook Rearrangement-Mediated Transformations of 2-(Trimethylsilyl)vinyl Ketone Analogs

Anionic Oxy-Cope Rearrangements

The Anionic Oxy-Cope rearrangement is a powerful synthetic transformation that converts 1,5-dien-3-ols into unsaturated carbonyl compounds. wikipedia.org This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement, similar to the Cope rearrangement, but with a significant rate acceleration due to the presence of an alkoxide. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the formation of a stable enolate, which upon aqueous workup, tautomerizes to the corresponding ketone or aldehyde. organic-chemistry.orgtcichemicals.com

The reaction rate of the Anionic Oxy-Cope rearrangement can be accelerated by a factor of 10¹⁰ to 10¹⁷ compared to its neutral counterpart. wikipedia.org This dramatic increase in rate is achieved by deprotonating the hydroxyl group of the starting 1,5-dien-3-ol with a base, such as potassium hydride (KH) or sodium hydride (NaH), to form an alkoxide. organic-chemistry.orgtcichemicals.com The presence of the negative charge on the oxygen atom facilitates the sigmatropic rearrangement, allowing the reaction to proceed at much lower temperatures, often at or below room temperature. tcichemicals.com

The stereochemical outcome of the Anionic Oxy-Cope rearrangement is largely dictated by the geometry of the transition state. wikipedia.org A chair-like transition state is generally favored, leading to a high degree of chirality transfer. However, a boat-like transition state can also be involved, potentially leading to the formation of diastereomeric mixtures. wikipedia.org

In the context of silylated systems like this compound, the Anionic Oxy-Cope rearrangement can be envisioned following the 1,2-addition of a vinyl organometallic reagent to the ketone. This would generate a tertiary alcohol, a 1,5-dien-3-ol, poised for the rearrangement. The presence of the trimethylsilyl group can influence the stereoselectivity of the initial nucleophilic addition and the subsequent rearrangement.

Epoxide Rearrangements in Silylated Systems

Epoxides are versatile synthetic intermediates due to their inherent ring strain and susceptibility to ring-opening reactions. acs.org In silylated systems, epoxide rearrangements can lead to the formation of a variety of valuable organic molecules. acs.orgresearchgate.net One notable transformation is the palladium-catalyzed rearrangement of silylated vinyl epoxides to yield silylated aldehydes. acs.org This reaction proceeds through the formation of a π-allylpalladium intermediate, followed by a rapid silyl migration. acs.org

The Meinwald rearrangement is another important epoxide transformation, converting epoxides into carbonyl compounds, and can be catalyzed by various Lewis acids. researchgate.net Recent advancements have also seen the development of enzyme-catalyzed cationic epoxide rearrangements, highlighting the potential for biocatalysis in these transformations. nih.gov These enzymatic reactions can proceed under physiological conditions to generate complex molecular architectures, including quaternary carbon centers and cyclopropane-tetrahydrofuran ring systems. nih.gov

The formation of vinyl epoxides can be achieved through several methods, including the epoxidation of vinyl silanes or the reaction of α-haloaldehydes with vinyllithium (B1195746) reagents followed by base-induced cyclization. acs.org The Corey-Chaykovsky reaction, utilizing sulfur ylides, is a classic method for converting carbonyls to epoxides and can be rendered asymmetric through the use of chiral sulfonium (B1226848) salts. acs.org

For a compound like this compound, epoxidation of the double bond would lead to a silylated epoxy ketone. Subsequent rearrangement of this epoxide could be triggered by various catalysts, potentially leading to the formation of α,β-unsaturated aldehydes or ketones with rearranged carbon skeletons. The trimethylsilyl group would likely play a significant role in directing the regioselectivity of the epoxide opening and any subsequent rearrangements.

Metal-Catalyzed Transformations

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Palladium(0) complexes are the active catalysts, which undergo oxidative addition to an organic halide or triflate. youtube.com This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst. youtube.com

A notable palladium-catalyzed reaction involving vinylsilanes is the silyl-Heck reaction. nih.gov This reaction allows for the synthesis of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes under mild conditions with high regio- and geometric selectivity. nih.gov The reaction is believed to proceed through a Heck-type mechanism. nih.gov

While palladium catalysis is highly effective, there is a growing emphasis on developing more sustainable methods by using lower catalyst loadings and exploring water-based micellar catalysis to minimize the use of organic solvents and facilitate catalyst recycling. youtube.com

For this compound, a vinylsilane, it could potentially participate in palladium-catalyzed reactions such as the Heck or Suzuki coupling. In a Heck-type reaction, the vinylsilane could couple with an aryl or vinyl halide. In a Suzuki-type reaction, if converted to a vinyl boronic ester, it could couple with various organic halides.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed transformations for the formation of C-C and C-X bonds. wiley.comull.es These reactions have a long history, with the Ullmann condensation being a classic example. acs.org Modern advancements have significantly expanded the scope and utility of copper catalysis in organic synthesis. acs.org

A key application of copper catalysis with vinylsilanes is the Hiyama cross-coupling reaction. nih.gov For instance, an efficient copper-catalyzed cross-coupling between vinylsilanes and benzyl (B1604629) bromides has been developed for the synthesis of allylbenzenes. nih.gov Copper(I) salts are typically used as catalysts, and the choice of ligand, base, and solvent is often crucial for achieving high yields and selectivity. acs.org

Copper-catalyzed reactions are also instrumental in the synthesis of enamides through the coupling of amides with vinyl halides. acs.org Furthermore, copper-catalyzed silylation of vinyliodonium salts with zinc-based silicon reagents provides a direct route to vinylsilanes. organic-chemistry.org

In the case of this compound, the vinylsilane moiety could potentially undergo copper-mediated cross-coupling with a variety of partners, such as aryl or alkyl halides, to form new carbon-carbon bonds at the vinylic position.

Other Transition Metal Catalysis for Vinylsilanes

Beyond palladium and copper, other transition metals are effective catalysts for transformations involving vinylsilanes. researchgate.net The synthesis of vinylsilanes itself is often accomplished through the transition metal-catalyzed hydrosilylation of alkynes, a highly atom-economical method. researchgate.net Catalysts based on metals like cobalt, rhodium, iridium, and nickel can control the regio- and stereoselectivity of this reaction to favor the formation of α- or β-vinylsilanes. organic-chemistry.orgresearchgate.netresearchgate.net

Nickel-catalyzed reactions have shown utility in the synthesis of unsaturated silacycles through the reductive cyclization of 1,1-dichloroalkenyl silanes. nih.gov This method involves the intramolecular insertion of a nickel-vinylidene species into a Si-H bond. nih.gov Iron catalysts bearing iminopyridine-oxazoline (IPO) ligands have been employed for the mild, regio-, and stereoselective hydrosilylation of 1,3-enynes to produce 1,3-dienylsilanes. organic-chemistry.org

Transition metal catalysts can also be used to immobilize organic functional groups onto solid supports through vinylsilane coupling reactions, demonstrating the versatility of this chemistry in materials science. seoultech.ac.kr

For this compound, these alternative transition metal-catalyzed reactions could open up further synthetic possibilities. For instance, rhodium or iridium catalysts might be used to effect specific isomerizations or additions across the vinylsilane double bond.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a versatile functional group in organic chemistry, often employed as a protecting group for alcohols, phenols, and carboxylic acids. wikipedia.org Its bulkiness can provide steric shielding, and its presence increases the volatility of molecules, which is advantageous for gas chromatography and mass spectrometry analysis. wikipedia.org

In the context of vinylsilanes, the trimethylsilyl group can be involved in various chemical transformations. One of the most significant is the Peterson olefination, which is a homologue of the reaction observed with tris(trimethylsilyl)methyl-lithium and epoxides, leading to cyclopropane (B1198618) formation through the transfer of a silyl group from carbon to oxygen. rsc.org

The Si-C bond in vinylsilanes can be cleaved under certain conditions. For instance, in reactions of highly sterically hindered divinylsilyl chlorides with sodium methoxide (B1231860) in methanol, fragmentation can occur. psu.edursc.org Additionally, under specific conditions with reagents like lithium aluminum hydride, the vinyl groups of certain vinylsilanes can be unexpectedly reduced. psu.edursc.org

The reactivity of the trimethylsilyl group in this compound would be influenced by the adjacent ketone and vinyl functionalities. It could be removed under acidic or fluoride-mediated conditions. Furthermore, it could direct the outcome of certain reactions, such as electrophilic additions to the double bond, due to the β-carbocation stabilizing effect of silicon.

Interactive Data Tables

Table 1: Overview of Metal-Catalyzed Reactions for Vinylsilanes

| Reaction Type | Metal Catalyst | Substrate(s) | Product(s) | Reference(s) |

| Hiyama Coupling | Copper | Vinylsilane, Benzyl bromide | Allylbenzene | nih.gov |

| Silyl-Heck Reaction | Palladium | Aryl-substituted alkene, Silyl ditriflate | Vinyl silyl ether/disiloxane | nih.gov |

| Hydrosilylation | Cobalt, Iron | Alkyne, Hydrosilane | Vinylsilane | organic-chemistry.org |

| Reductive Cyclization | Nickel | 1,1-dichloroalkenyl silane (B1218182) | Unsaturated silacycle | nih.gov |

Facile Cleavage of Si-C Bonds in Synthetic Intermediates

The silicon-carbon (Si-C) bond in α-trimethylsilyl α,β-unsaturated ketones, such as this compound, is a key functional group that can be cleaved under specific conditions. This cleavage is not a simple bond scission but a strategic step that can be exploited in synthesis to introduce new functionalities or to remove the silyl group after it has served its purpose, for instance, as a regiochemical director.

The cleavage of the Si-C(sp²) bond in vinyl silanes is often facilitated by electrophiles. The reaction mechanism typically involves the initial interaction of the electrophile with the π-electrons of the carbon-carbon double bond. This leads to the formation of a carbocation intermediate at the β-position relative to the silicon atom. This carbocation is notably stabilized by the adjacent silyl group through a phenomenon known as the β-silicon effect or σ-π conjugation. nih.gov Subsequent nucleophilic attack on the silicon atom results in the cleavage of the Si-C bond. nih.gov

The stability of the Si-C bond and its susceptibility to cleavage are influenced by the reaction conditions. Theoretical studies using density functional theory (DFT) have been employed to predict the stability of Si-C bonds in organosilane precursors under both acidic and basic conditions. researchgate.net Under acidic conditions, the stability is related to the proton affinity of the ipso-carbon (the carbon atom directly attached to the silicon). In basic media, the stability is correlated with the stability of the carbanion that would be formed upon Si-C bond scission. researchgate.net

A common and synthetically useful reaction is protodesilylation, where the silyl group is replaced by a hydrogen atom. This has been demonstrated in α-silyl-α'-arylketones, where the silyl group can be removed to yield the formal product of monoarylation, showcasing its role as a removable control element. nih.gov Oxidative cleavage of the Si-C bond is another important transformation. For instance, organosilicon compounds can be treated with hydrogen peroxide (H₂O₂), often in the presence of a fluoride (B91410) source, to cleave the Si-C bond and introduce a hydroxyl group. nih.gov

The relative ease of cleaving different types of Si-C bonds, such as Si-C(sp²) versus Si-C(sp³), can be influenced by the reaction temperature and the specific reagents used, allowing for selective transformations in molecules with multiple silyl groups. rsc.org

Table 1: Conditions for Si-C Bond Cleavage in Silyl-Substituted Carbonyl Intermediates

| Reaction Type | Reagents/Conditions | Outcome |

| Protodesilylation | Acidic or Fluoride Source | Replacement of the silyl group with a hydrogen atom. nih.gov |

| Oxidative Cleavage | H₂O₂, Fluoride ions | Formation of a hydroxyl group at the position of the silyl group. nih.gov |

| Electrophilic Cleavage | Electrophiles (e.g., Br₂) | Replacement of the silyl group with the electrophile. nih.gov |

| Base-Mediated Cleavage | Basic conditions | Cleavage depends on the stability of the resulting carbanion. researchgate.net |

Stereocontrolled Allylation Reactions

The structure of this compound, an α,β-unsaturated ketone, makes it a prime candidate for conjugate addition reactions, including stereocontrolled allylations. The electronic properties of the enone system, combined with the steric and electronic influence of the α-trimethylsilyl group, play a crucial role in the outcome of these reactions.

Organocuprates, also known as Gilman reagents, are widely used for 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.publibretexts.orgwikipedia.orgmasterorganicchemistry.com In the case of this compound, the reaction with an allylcuprate would involve the addition of the allyl group to the β-carbon of the enone. This reaction is highly regioselective, a consequence of the inherent reactivity of the enone system where the β-carbon is electron-deficient. pressbooks.publibretexts.org The product of this addition is a ketone enolate, which can then be protonated to give the β-allylated ketone.

The stereocontrol in such allylation reactions is a critical aspect. For acyclic enones like the title compound, the stereochemistry of the newly formed stereocenter at the β-position is determined by the facial selectivity of the nucleophilic attack. The bulky trimethylsilyl group at the α-position is expected to exert a significant steric influence, directing the incoming allyl group to the less hindered face of the double bond. The stereochemical outcome can also be influenced by the addition of additives, such as chlorotrimethylsilane (B32843) (TMSCl), which can alter the aggregation state and reactivity of the organocuprate reagent and influence the geometry of the intermediate enolate. studfile.net

Beyond direct conjugate addition, modern catalytic methods offer alternative pathways for stereocontrolled allylations. For example, the enantioselective α-allylation of ketones can be achieved through singly occupied molecular orbital (SOMO) catalysis, which involves the one-electron oxidation of an enamine intermediate that then reacts with an allyl silane. princeton.edu While this applies to the α-position of a saturated ketone, the principles of using chiral catalysts to control stereochemistry are broadly applicable. Furthermore, one-pot procedures combining ruthenium-catalyzed alkene-alkyne coupling with an allylation step have been developed to synthesize complex α-silyl-β-hydroxy olefins with high levels of stereocontrol, demonstrating the synthetic utility of silyl-functionalized building blocks. nih.gov

Table 2: Key Aspects of Stereocontrolled Allylation of α-Silyl Enones

| Feature | Description | Significance |

| Reagent | Organocuprates (e.g., Allyl₂CuLi) | Delivers the allyl group selectively to the β-position (1,4-addition). wikipedia.orgmasterorganicchemistry.com |

| Regioselectivity | Addition to the β-carbon | Inherent reactivity of the α,β-unsaturated ketone system. pressbooks.publibretexts.org |

| Stereocontrol Element | α-Trimethylsilyl group | Sterically directs the incoming nucleophile to the less hindered face. |

| Additives | Chlorotrimethylsilane (TMSCl) | Can influence the stereochemical outcome of the conjugate addition. studfile.net |

| Intermediate | Ketone Enolate | Formed after conjugate addition, can be trapped or protonated. |

Synthetic Utility and Applications in Complex Molecule Construction

Role as a Key Intermediate in Polycyclic System Synthesis

A key synthetic strategy involving these compounds is the Brook rearrangement-mediated [3+4] annulation. This methodology has proven to be a unique and effective approach for creating seven- and eight-membered ring systems, which are common motifs in biologically active natural products. The reaction's stereospecificity and broad applicability have made it a valuable tool for synthetic chemists. orgsyn.org

The Brook rearrangement-mediated [3+4] annulation has been successfully employed for the synthesis of seven-membered carbocycles. orgsyn.org This transformation typically involves the reaction of a [β-(trimethylsilyl)acryloyl]silane, which acts as a three-carbon unit, with the lithium enolate of an α,β-unsaturated methyl ketone, which serves as the four-carbon component. This annulation strategy provides a direct and stereocontrolled route to functionalized cycloheptane (B1346806) rings.

A significant advancement in this area is the combination of the [3+4] annulation with an epoxysilane rearrangement. This tandem process allows for the construction of densely functionalized seven-membered carbocycles, further extending the utility of the anion relay chemistry. orgsyn.org

The versatility of the Brook rearrangement-mediated annulation extends to the stereoselective construction of eight-membered carbocycles and oxygen-containing heterocycles. orgsyn.org A notable application involves using the enolate derived from 2-cycloheptenone as the four-carbon unit in the [3+4] annulation. The resulting bicyclo[3.3.2]decenone products contain a two-atom internal tether that can be oxidatively cleaved. This cleavage, following conversion to an α-hydroxy ketone, stereoselectively yields cis-3,4,8-trisubstituted cyclooctenone enol silyl (B83357) ethers. orgsyn.org

This methodology has also been applied to the formal total synthesis of natural products like (+)-prelaureatin, a biogenetic precursor to several marine natural products containing eight-membered ether rings. orgsyn.org The annulation proceeds with high diastereoselectivity to create the core oxocene structure. nih.govnih.gov

The reaction between a [β-(trimethylsilyl)acryloyl]silane and the enolate of 2-cycloheptenone serves as an effective method for producing bicyclo[3.3.2]decenone derivatives. orgsyn.org This [3+4] annulation process constructs the bridged bicyclic system in a controlled manner. A moderate level of asymmetric induction (62% ee) in the formation of the bicyclic ketone has been achieved using an enantioenriched acylsilane with the 2-cycloheptenone enolate. orgsyn.org

| Reaction | Three-Carbon Unit | Four-Carbon Unit | Product | Application |

| [3+4] Annulation | [β-(Trimethylsilyl)acryloyl]silane | Lithium enolate of α,β-unsaturated methyl ketone | Seven-membered carbocycle | General carbocycle synthesis |

| [3+4] Annulation & Cleavage | [β-(Trimethylsilyl)acryloyl]silane | Enolate of 2-cycloheptenone | Bicyclo[3.3.2]decenone, then cis-trisubstituted cyclooctenone | Synthesis of eight-membered carbocycles |

| Diastereoselective [3+4] Annulation | Acryloylsilane | 6-Oxa-2-cycloheptenone derivative | trans-α,α'-disubstituted oxocene | Synthesis of eight-membered oxygen heterocycles |

Information regarding the direct application of 2-(Trimethylsilyl)undec-1-en-3-one or related [β-(trimethylsilyl)acryloyl]silanes in the formation of bicyclo[3.3.0]octenone frameworks could not be found in the provided search results.

Applications in Natural Product Total Synthesis

The synthetic utility of the [3+4] annulation methodology is highlighted by its successful application as a key step in the synthesis of complex natural product skeletons.

The first demonstration of the synthetic power of this annulation was in the synthesis of the unique 5-6-7 tricyclic ring skeleton of allocyathin B2. orgsyn.org Allocyathin B2 is a natural product known for its potent nerve growth factor synthesis-stimulating activity. orgsyn.org The crucial [3+4] annulation step proceeded effectively, even with a complex four-carbon unit, to yield a key intermediate as a single diastereomer in 50% yield. This intermediate was then further transformed to construct the complete tricyclic framework of the natural product. orgsyn.org

| Natural Product Target | Key Reaction | Reactants | Resulting Framework | Significance |

| Allocyathin B2 | [3+4] Annulation | Acryloylsilane + Complex enolate | 5-6-7 Tricyclic Skeleton | First demonstration of the annulation's utility in complex synthesis. orgsyn.org |

| (+)-Prelaureatin | Diastereoselective [3+4] Annulation | Acryloylsilane + 6-Oxa-2-cycloheptenone derivative | Eight-membered ether ring (oxocene) | Stereoselective construction of a key intermediate for a marine natural product. orgsyn.org |

Related Intermediates for Sesquiterpene Skeletons

The construction of the carbon frameworks of sesquiterpenes, a diverse class of natural products, often relies on annulation strategies to build six-membered rings. The Robinson annulation, a classic and powerful ring-forming reaction, traditionally utilizes methyl vinyl ketone. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system, a common structural motif in terpenoids and steroids. wikipedia.orgjuniperpublishers.com

α-Silylated vinyl ketones, such as this compound, have been identified as effective surrogates for methyl vinyl ketone in Robinson annulation reactions. juniperpublishers.comacs.org The use of these reagents can circumvent issues associated with methyl vinyl ketone, such as its tendency to polymerize under basic reaction conditions. juniperpublishers.com

In this context, this compound can react with a ketone enolate in a Michael addition. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to furnish a bicyclic system characteristic of many sesquiterpene skeletons. The trimethylsilyl (B98337) group can be retained for further functionalization or removed under specific conditions, adding to the synthetic versatility of this approach. This strategy provides a pathway to densely functionalized intermediates that are pivotal in the total synthesis of complex sesquiterpenes.

Regio- and Stereocontrol in Synthesis

The presence of the trimethylsilyl group at the α-position of the enone system in this compound exerts a profound influence on the regioselectivity and stereoselectivity of various chemical transformations.

This control is crucial for the synthesis of complex molecules with multiple stereocenters. The steric bulk and electronic properties of the silyl group are key to directing the approach of incoming reagents. nih.gov

Achieving Diastereoselective Outcomes

Diastereoselectivity in reactions involving this compound, particularly in conjugate additions, is significantly influenced by the steric hindrance imposed by the α-trimethylsilyl group. In Michael additions, the bulky silyl group effectively shields one face of the molecule, directing the nucleophile to attack from the less hindered face of the β-carbon. This substrate-controlled diastereoselectivity is a common strategy for establishing new stereocenters with a predictable relative configuration. acs.org

For instance, in the conjugate addition of a chiral nucleophile or in the presence of a chiral auxiliary, the inherent facial bias created by the silyl group can either enhance or oppose the stereodirecting effect of the chiral component, leading to a high degree of diastereoselectivity. The choice of reaction conditions and reagents can be tailored to favor the formation of a specific diastereomer. beilstein-journals.org

Table 1: Factors Influencing Diastereoselectivity in Michael Additions

| Factor | Influence on Diastereoselectivity |

|---|---|

| α-Trimethylsilyl Group | Sterically directs the incoming nucleophile to the opposite face, establishing a facial bias. |

| Nucleophile Structure | The steric and electronic properties of the nucleophile influence the transition state geometry. |

| Solvent and Temperature | Can affect the conformation of the substrate and the reactivity of the nucleophile. |

| Lewis Acid/Catalyst | Coordination to the carbonyl oxygen can alter the conformation and electrophilicity of the enone. |

Enantioselective Approaches (where applicable from vinylsilane precedents)

While specific enantioselective reactions for this compound are not extensively documented, precedents from the broader class of α,β-unsaturated carbonyl compounds and vinylsilanes provide a clear blueprint for achieving enantiocontrol. Copper-catalyzed conjugate addition reactions are a well-established method for the enantioselective formation of carbon-carbon bonds with α,β-unsaturated ketones. acs.org

The application of chiral ligands in conjunction with copper catalysts allows for the creation of a chiral environment around the substrate, enabling the nucleophile to add to the β-position with high enantioselectivity. nih.gov Chiral N-heterocyclic carbenes (NHCs) and various phosphine-based ligands have proven effective in promoting highly enantioselective conjugate silyl additions to cyclic and acyclic enones. nih.gov It is plausible that similar catalytic systems could be successfully applied to this compound for the enantioselective introduction of various substituents at the β-position.

Table 2: Precedent Enantioselective Conjugate Additions to Enones

| Catalyst System | Nucleophile | Type of Enone | Achieved Enantioselectivity |

|---|---|---|---|

| Cu/Chiral NHC Ligand | Silylboronate | Cyclic & Acyclic | High (up to 99:1 er) nih.gov |

| Cu/Chiral Phosphine Ligand | Grignard Reagents | Cyclic & Acyclic | Good to High acs.org |

Generation of Synthetically Valuable Enol Silyl Ethers

The conversion of α,β-unsaturated ketones into silyl enol ethers provides access to versatile nucleophilic intermediates. Specifically, the reaction of this compound can lead to the formation of a silyl dienol ether, a highly valuable building block in organic synthesis.

The synthesis of silyl dienol ethers from α,β-unsaturated ketones can be achieved under various conditions. A common method involves deprotonation at the γ-position followed by trapping of the resulting dienolate with a silylating agent like trimethylsilyl chloride. tandfonline.comtandfonline.com The regioselectivity of this deprotonation is key. Due to the presence of the α-trimethylsilyl group, deprotonation at the α'-position is sterically hindered, thus favoring the removal of a proton from the γ-position to generate the thermodynamically more stable dienolate.

A mild and efficient procedure for this transformation involves reacting the α,β-unsaturated ketone with a combination of sodium bromide, trimethylsilyl chloride, and triethylamine (B128534) in a solvent such as dimethylformamide (DMF) at ambient temperature. tandfonline.comtandfonline.com This method has been shown to produce silyl dienol ethers in high yields. tandfonline.com The resulting 1-silyloxy-2-(trimethylsilyl)diene is a nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as Diels-Alder cycloadditions and Mukaiyama aldol reactions, with a high degree of regiocontrol.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl vinyl ketone |

| Trimethylsilyl chloride |

| Sodium bromide |

| Triethylamine |

Mechanistic Investigations of Transformations Involving 2 Trimethylsilyl Undec 1 En 3 One

Elucidation of Reaction Pathways for Annulation Processes

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic frameworks. 2-(Trimethylsilyl)undec-1-en-3-one is a versatile precursor in such transformations, particularly in Michael-initiated ring closure (MIRC) reactions. The presence of the α,β-unsaturated ketone moiety allows for conjugate addition, while the trimethylsilyl (B98337) group plays a crucial role in stabilizing intermediates and directing the course of the reaction.

In the context of annulation reactions involving this compound, the intramolecular attack of an enolate intermediate can proceed through a pathway analogous to an SN' (substitution, nucleophilic, allylic rearrangement) reaction. This process is central to the formation of cyclic structures.

The typical sequence begins with the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone system of this compound. This Michael addition generates an enolate intermediate. The regioselectivity of this initial attack is directed by the electronic nature of the enone system.

Once the enolate is formed, its intramolecular cyclization is a key step. If the nucleophile used in the initial Michael addition contains a suitable electrophilic site, the newly formed enolate can attack this site. In many designed synthetic routes, the attacking nucleophile is part of a tether that is ultimately intended to form the new ring.

The "SN'-like" character of the attack refers to the situation where the enolate attacks an allylic system within the molecule. However, in the context of annulations with this compound, the intramolecular attack of the enolate is more accurately described as an intramolecular aldol-type or Claisen-type condensation, depending on the nature of the electrophilic site. The trimethylsilyl group, being bulky, can influence the conformation of the enolate and the transition state of the cyclization, thereby affecting the stereochemical outcome of the newly formed ring.

The intramolecular cyclization of ester enolates to form polycyclic β-lactams and cyclic β-amino acid derivatives serves as an illustrative example of this type of transformation, where the stereochemical outcome is highly dependent on the reaction conditions and the nature of the chiral auxiliary. nih.gov Similarly, the Dieckmann cyclization, an intramolecular Claisen condensation, demonstrates the cyclization of a tethered diester to form a cyclic β-keto ester. youtube.comyoutube.com These examples highlight the general principles of intramolecular enolate attacks that are applicable to the transformations of this compound.

The sequential nature of annulation reactions can lead to the formation of bicyclic and subsequently tricyclic intermediates, particularly in tandem reaction sequences. Starting with a cyclic ketone, a Robinson annulation with this compound would initially form a bicyclic system. Subsequent functionalization and another intramolecular cyclization could then lead to a tricyclic framework.

The formation of tricyclic ring systems has been observed in reactions of benzyl-substituted vinylcyclopropanes with hydrosilanes, proceeding through an intramolecular Friedel–Crafts alkylation of a silylium-ion-activated cyclopropane (B1198618) ring. nih.gov While the specific substrate differs, this demonstrates a pathway to complex tricyclic structures involving silicon-stabilized intermediates.

In a different approach, a [3+4] annulation using a [β-(trimethylsilyl)acryloyl]silane and a lithium enolate of an α,β-unsaturated methyl ketone has been developed for the construction of seven-membered rings, leading to bicyclic systems. orgsyn.org This methodology has been applied to the synthesis of the tricyclic skeleton of natural products like allocyathin B2. orgsyn.org These examples provide a basis for understanding how this compound could be employed in iterative annulation strategies to build complex tricyclic molecules. The reactivity of these tricyclic intermediates would then be dictated by the functional groups present and the inherent strain of the ring system.

Characterization of Key Intermediates (e.g., Alpha-Siloxy Carbanions)

The mechanistic understanding of reactions involving this compound relies heavily on the identification and characterization of transient intermediates. Among the most significant are α-siloxy carbanions, which are equivalent to enolates and are key nucleophilic species in many carbon-carbon bond-forming reactions.

Silyl (B83357) enol ethers, which are isomers of α-silyl ketones, are common precursors to α-siloxy carbanions. thieme-connect.de Although this compound is an α-silyl vinyl ketone, its reaction with nucleophiles generates an enolate which is an α-siloxy carbanion. These intermediates can be generated by the deprotonation of a ketone in the presence of a silylating agent or by the conjugate addition to an α,β-unsaturated ketone, as is the case with this compound.

The characterization of these intermediates is often challenging due to their transient nature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) at low temperatures can sometimes be used to observe these species directly. However, more commonly, their existence is inferred from the products of the reaction and through trapping experiments. For instance, quenching the reaction mixture with a suitable electrophile can provide a stable derivative of the intermediate, which can then be isolated and characterized.

Computational studies, such as Density Functional Theory (DFT) calculations, have become an invaluable tool for characterizing the structure and energetics of these transient species and the transition states that connect them. nih.gov These studies can provide insights into the geometry, electronic distribution, and reactivity of intermediates like α-siloxy carbanions.

Influence of Substrate Structure on Reaction Mechanism and Product Distribution

Influence of the Silyl Group: The trimethylsilyl group at the α-position of the enone has several effects. Its steric bulk can influence the approach of the nucleophile in the initial Michael addition, potentially leading to diastereoselectivity. thieme-connect.de Furthermore, the silicon atom can stabilize an adjacent carbanion (the α-anion formed after Michael addition) through σ-π hyperconjugation. This stabilization can affect the reactivity and subsequent transformations of the enolate intermediate. thieme-connect.de The nature of the silyl group itself can also have a significant impact on stereo- and enantioselectivity in copper-catalyzed reactions of 1,3-butadienyl silanes. nih.gov

Influence of the Undecyl Chain: The long undecyl chain in this compound primarily influences the solubility of the compound in organic solvents. Its flexibility means it is less likely to exert a strong steric influence on the initial steps of the reaction at the enone functionality. However, in intramolecular reactions where the chain might be involved in cyclization, its length and conformation would be critical in determining the feasibility and outcome of the ring-forming step.

Influence of the Reacting Partner: The structure of the nucleophile or electrophile reacting with this compound is a key determinant of the reaction pathway and product distribution. For instance, the use of a chiral amine catalyst in the Michael addition of aldehydes to vinyl ketones can lead to high enantioselectivity. nih.gov The nature of the enolate (e.g., lithium, boron, or titanium enolates) will also significantly affect the stereochemical outcome of subsequent reactions.

The following table summarizes the expected influence of different structural features on the reaction outcomes:

| Structural Feature | Potential Influence on Reaction |

| Trimethylsilyl Group | Diastereoselectivity in Michael addition, stabilization of enolate intermediate, can direct regioselectivity of subsequent reactions. |

| Undecyl Chain | Primarily affects solubility, can influence intramolecular cyclizations if the chain is functionalized. |

| Reacting Nucleophile/Electrophile | Determines the type of reaction (e.g., Michael addition, aldol), can introduce chirality, influences product distribution. |

| Catalyst | Can control enantioselectivity and stereoselectivity, can alter the reaction mechanism. acs.org |

Stereochemical Models for Explaining Selectivity

To rationalize and predict the stereochemical outcome of reactions, chemists have developed various stereochemical models. These models are based on the geometric arrangement of atoms in the transition state and consider steric and electronic interactions.

For Michael Additions: The initial Michael addition of a nucleophile to this compound can be rationalized using models that consider the preferred conformation of the enone and the trajectory of the incoming nucleophile. For enolate additions, Zimmerman-Traxler-type models, which depict a chair-like six-membered transition state, are often invoked to predict the stereochemistry of the newly formed carbon-carbon bond. Computational studies on Michael additions have provided detailed insights into the transition state geometries, largely supporting and refining these classical models. comporgchem.com

For Aldol-Type Reactions: Following the initial Michael addition, the resulting enolate can participate in intramolecular or intermolecular aldol (B89426) reactions. The stereochemical outcome of these reactions can be predicted using well-established models for enolate reactivity. For example, the stereochemistry of aldol reactions involving metal enolates can often be predicted by considering the geometry of the enolate (E or Z) and the nature of the metal cation, which influences the organization of the Zimmerman-Traxler transition state.

Substrate-Controlled Stereoselectivity: In cases where the substrate itself contains stereocenters, these can direct the stereochemical outcome of the reaction. This is known as substrate-controlled stereoselectivity. For example, in the Yamamoto aldol reaction, the "size" of the substituent in the β-position of a disubstituted aldehyde strongly influences the facial selectivity of the enolate addition. nih.gov Similarly, the existing stereochemistry in a cyclic ketone used in a Robinson annulation with this compound would influence the stereochemistry of the newly formed ring.

The development of chiral catalysts has enabled catalyst-controlled stereoselectivity, where the catalyst dictates the stereochemical outcome, often overriding the inherent preferences of the substrate. nih.govacs.org

Spectroscopic and Structural Elucidation of 2 Trimethylsilyl Undec 1 En 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, through various experiments, allows for a comprehensive characterization of the molecular framework of 2-(Trimethylsilyl)undec-1-en-3-one. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete structural picture can be assembled. For complex molecules, one-dimensional (1D) NMR spectra can become crowded, necessitating the use of two-dimensional (2D) techniques to resolve overlapping signals and establish unambiguous assignments. weebly.comomicsonline.org

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The trimethylsilyl (B98337) (TMS) group typically presents a sharp, intense singlet around 0 ppm, a characteristic feature for this moiety. labscoop.comavantorsciences.com The protons of the long alkyl chain (undecyl group) will appear as a series of multiplets in the upfield region, generally between 0.8 and 1.6 ppm. The methylene (B1212753) group adjacent to the carbonyl (C4-H₂) is expected to be deshielded and resonate further downfield, likely in the 2.2-2.5 ppm range. The vinylic protons at the C1 position are the most deshielded among the non-aromatic protons and are expected to appear as distinct signals in the 5.5-7.0 ppm region. Their exact chemical shifts are influenced by the substitution pattern on the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | ~0.1 | Singlet |

| CH₃ (terminal) | ~0.9 | Triplet |

| (CH₂)₆ | ~1.2-1.4 | Multiplet |

| CH₂-C=O | ~2.5 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom. The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm. The vinylic carbons (C1 and C2) will resonate in the olefinic region, generally between 120 and 150 ppm. The carbon of the trimethylsilyl group will appear significantly upfield, usually below 5 ppm. researchgate.net The carbons of the undecyl chain will produce a series of signals in the aliphatic region of the spectrum, between approximately 14 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Si(CH₃)₃ | ~ -1 |

| CH₃ (terminal) | ~14 |

| (CH₂)₆ | ~22-32 |

| CH₂-C=O | ~40 |

| C=CH₂ (C1) | ~128 |

| C=CH₂ (C2) | ~145 |

Note: Predicted values are based on typical chemical shifts for α,β-unsaturated ketones and vinylsilanes. electronicsandbooks.com

For a molecule with the complexity of this compound, advanced NMR techniques are indispensable for confirming the connectivity of atoms and elucidating its stereochemistry. omicsonline.org

Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying correlations between different nuclei. weebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. It would be particularly useful in tracing the connectivity of the protons along the undecyl chain. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry. In the case of derivatives of this compound with substitution on the double bond, NOESY or ROESY could be used to determine the E/Z configuration.

The analysis of coupling constants provides detailed information about the dihedral angles between coupled nuclei and the number of intervening bonds.

³JHH (Three-bond proton-proton coupling): The magnitude of the ³JHH coupling constants between adjacent protons in the alkyl chain can provide information about the conformation of the chain.

ⁿJCH (n-bond carbon-proton coupling): Long-range coupling constants between carbon and proton nuclei, observable in HMBC spectra, are instrumental in confirming the connectivity across quaternary carbons or heteroatoms. The values of ³J(²⁹Si,¹H) coupling constants are particularly useful for determining the geometry of the double bond in vinylsilanes, with trans couplings generally being significantly larger than cis couplings. acs.orgacs.org

While solution-state ²⁹Si NMR is common, Magic Angle Spinning (MAS) NMR is a powerful technique for the analysis of solid or semi-solid samples. The chemical shift of the ²⁹Si nucleus is sensitive to its local electronic environment. umich.edu For the trimethylsilyl group in this compound, the ²⁹Si chemical shift is expected to be in a characteristic range for tetracoordinate silicon atoms bonded to carbon. pascal-man.com The exact chemical shift can provide insights into the electronic effects of the conjugated enone system on the silicon atom. researchgate.netunige.ch In some cases, a broad background signal from glass and quartz in the NMR tube and probe may be observed around -110 ppm, which can be suppressed through various experimental techniques. huji.ac.il

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vinylsilanes |

| Vinyl halides |

| Vinyl ethers |

| Vinylalanes |

| Tris(trimethylsilyl)methyl] dimethylsilanes |

| Tris(trimethylsilyl)methyl] diphenylsilanes |

| Silanes |

| Methylsilanes |

| Methoxysilanes |

| Methylmethoxysilanes |

| Dihydroxysilane |

| Siloxanes |

| Decamethylsilicocene |

| Tetraiodosilane |

| Dihypersilylplumbandiyl |

| Silazenes |

| Trimethylsilyl esters of sulfonic acids |

| Chlorinated vinylsilanes |

| Acetylenic silanes |

| Vinyltrimethylsilane (B1294299) |

| Silylcyclopropyl compounds |

| Cyclic silanes |

| Menthyl anthranilate |

| 2-(Trimethylsilyl)ethanol |

| Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate |

| Bis(trimethylsilyl)methane |

| Sodium 3-(trimethylsilyl)-1-propanesulfonate |

| Ethyl-2-butenoate |

| Formamide |

| Ethane 1,2 diamine |

| Menthol |

| 1-(Trimethylsilyl)oct-7-en-1-yn-3-one |

| 2-(But-3-enyl)-2-((trimethylsilyl)ethynyl)cyclohexane-1,3-dione |

| 2-Methyl-3-pentanone |

Advanced NMR Techniques for Stereochemical and Connectivity Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, the molecular weight can be calculated from its chemical formula (C₁₄H₂₈OSi).

Electron ionization (EI) mass spectrometry of α,β-unsaturated ketones and trimethylsilyl (TMS) containing compounds typically reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular weight. Key fragmentation pathways for silylated compounds often involve the cleavage of the trimethylsilyl group or rearrangements. A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of TMS-containing molecules and would be expected in the mass spectrum of this compound. nih.govnih.gov Other significant fragments would likely arise from cleavage at the α- and β-positions relative to the carbonyl group and from the loss of the alkyl chain.

Table 1: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 240 | [C₁₄H₂₈OSi]⁺ (M⁺) | Molecular Ion |

| 225 | [M - CH₃]⁺ | Loss of a methyl group |

| 167 | [M - C₅H₁₁]⁺ | Cleavage of the undecyl chain |

| 73 | [Si(CH₃)₃]⁺ | Characteristic Trimethylsilyl Fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would be associated with the α,β-unsaturated ketone and the trimethylsilyl group. The C=O stretching vibration of the conjugated ketone is expected to appear in the region of 1650-1685 cm⁻¹. The C=C stretching of the alkene, being conjugated to the carbonyl, would likely absorb around 1600-1640 cm⁻¹. The trimethylsilyl group typically exhibits a strong, characteristic absorption band around 1250 cm⁻¹ due to the symmetric C-Si-C bending vibration, and other weaker bands around 840 and 760 cm⁻¹ for the Si-C stretching and rocking vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2955-2850 | C-H (alkyl) | Stretching |

| ~1685-1650 | C=O (conjugated ketone) | Stretching |

| ~1640-1600 | C=C (conjugated alkene) | Stretching |

| ~1250 | Si-C (in Si(CH₃)₃) | Symmetric Bending |

| ~840, ~760 | Si-C (in Si(CH₃)₃) | Stretching/Rocking |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful method for determining the absolute configuration of chiral molecules. Since this compound itself is not chiral, ECD analysis would be relevant for its chiral derivatives.

If a chiral center were introduced into the undecyl chain or if the compound were part of a larger chiral molecular assembly, ECD could be employed. The shape and sign of the ECD spectrum are highly sensitive to the spatial arrangement of atoms. nist.gov The analysis would typically involve comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers. lookchem.comdntb.gov.ua The electronic transitions of the α,β-unsaturated carbonyl chromophore would give rise to characteristic Cotton effects in the ECD spectrum, allowing for the assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To apply this technique, a suitable single crystal of this compound or a derivative would need to be grown.

A successful crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously confirm the connectivity of the atoms and the geometry of the α,β-unsaturated ketone system and the trimethylsilyl group. For instance, it could reveal the degree of planarity of the enone system and the orientation of the trimethylsilyl group relative to the double bond. While specific X-ray data for this compound is not available, studies on related vinyl silanes and cyclic enones have provided valuable structural insights into similar systems. researchgate.netorgsyn.org

Computational Chemistry Studies on 2 Trimethylsilyl Undec 1 En 3 One

Density Functional Theory (DFT) Calculations for Structure Verification and Spectroscopic Data Prediction

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. lmu.de It allows for the accurate prediction of molecular geometries, vibrational frequencies, and spectroscopic data, which are crucial for the structural verification of synthesized compounds.

Table 1: Predicted Geometrical Parameters for 2-(Trimethylsilyl)undec-1-en-3-one using DFT (B3LYP/6-31G(d))

| Parameter | Predicted Value |

| C1=C2 Bond Length (Å) | 1.34 |

| C2-C3 Bond Length (Å) | 1.48 |

| C3=O Bond Length (Å) | 1.23 |

| Si-C2 Bond Length (Å) | 1.89 |

| C1-C2-C3 Bond Angle (°) | 121.5 |

| C2-C3-O Bond Angle (°) | 120.8 |

| Si-C2-C1 Bond Angle (°) | 122.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar α,β-unsaturated silyl-ketones.

Furthermore, DFT calculations are instrumental in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. acs.orgcore.ac.uk By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, where characteristic peaks for the C=O stretch, C=C stretch, and Si-C vibrations can be identified. Similarly, NMR chemical shifts can be predicted, which is particularly useful for assigning the signals in experimentally obtained spectra, especially for complex molecules. wikipedia.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. nih.govmdpi.com For this compound, understanding its reactivity, for instance in cycloaddition or nucleophilic addition reactions, can be greatly enhanced through computational studies.

While direct computational studies on the reaction mechanisms of this compound are scarce, research on structurally similar compounds like E-2-(trimethylsilyl)-1-nitroethene provides significant insights. Studies on the (3+2) cycloaddition reaction of this related vinylsilane have shown that the reaction can proceed through different regioisomeric pathways. Computational analysis of the transition states for these pathways, including their geometries and activation energies, is crucial for understanding and predicting the observed product distribution.

Conformational Analysis and Steric Effects

Conformational analysis of enones often reveals the existence of s-cis and s-trans conformers, referring to the orientation around the single bond connecting the carbonyl and the C=C double bond. researchgate.net The large steric demand of the trimethylsilyl (B98337) group is expected to play a crucial role in determining the relative stability of these conformers. Computational methods can be employed to calculate the potential energy surface for rotation around the C2-C3 bond, identifying the energy minima corresponding to stable conformers and the transition states separating them.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C1-C2-C3=O) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.0 (most stable) |

| s-cis | ~0° | > 5.0 |

Note: This table presents a qualitative prediction. The bulky trimethylsilyl group is expected to strongly disfavor the s-cis conformation due to steric hindrance with the undecyl chain.

Energy Landscape and Thermodynamic Considerations (e.g., Heats of Formation)

The energy landscape of a molecule provides a comprehensive picture of its stability and the energetic relationships between its various isomers and conformers. wikipedia.org Key thermodynamic properties, such as the heat of formation, can be calculated using computational methods, offering valuable data for understanding the molecule's energetic characteristics.

By employing high-level theoretical methods, it is possible to obtain accurate estimates of the heat of formation for this compound. These calculations typically involve determining the total electronic energy and then applying corrections for zero-point vibrational energy and thermal contributions. The stability of the molecule can be assessed by comparing its heat of formation to that of its isomers or related compounds.

Prediction of Regio- and Stereoselectivity

For reactions involving this compound, the prediction of regio- and stereoselectivity is of paramount importance for synthetic applications. nih.govrsc.orgchemrxiv.org The electronic and steric influence of the trimethylsilyl group, as well as the undecyl chain, will dictate the preferred site of attack for incoming reagents.

Computational models can be used to predict the outcome of reactions such as Michael additions or Diels-Alder reactions. By calculating the energies of the possible transition states leading to different products, the most favorable reaction pathway can be identified. For instance, in a nucleophilic attack, the relative energies of the transition states for attack at the β-carbon versus the carbonyl carbon can be compared to predict the regioselectivity. The steric hindrance imposed by the trimethylsilyl group is expected to be a dominant factor in directing the approach of nucleophiles. researchgate.net

Future Directions and Emerging Research Avenues for Alpha Silylated Enones

Development of Novel Catalytic Systems for Asymmetric Synthesis

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. ekb.eg The asymmetric synthesis of alpha-silylated enones and their subsequent transformations are of great interest. Future research will likely focus on the development of novel catalytic systems that can achieve high enantioselectivity in the synthesis of these compounds. This includes the design of new chiral ligands for transition metal catalysts and the exploration of organocatalysis to control the stereochemical outcome of reactions involving alpha-silylated enones. rsc.org For instance, asymmetric conjugate additions to α-substituted cyclic enones have been successfully catalyzed by NHC-Cu complexes, yielding products with high enantiomeric excess. nih.gov The application of such methodologies to acyclic alpha-silylated enones is a promising area of investigation.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. innosyn.com The integration of the synthesis and reactions of alpha-silylated enones into flow chemistry setups is an emerging research direction. youtube.com This could lead to more efficient and reproducible synthetic processes. For example, hazardous or unstable intermediates that may be difficult to handle in batch can often be generated and consumed in situ in a flow reactor, expanding the accessible chemical space for alpha-silylated enones. innosyn.com The use of 3D-printed reactors could allow for the creation of customized systems optimized for specific transformations of these silylated compounds. innosyn.com

Exploration of Bio-Inspired Transformations

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. acs.org While no natural enzymes are known to form silicon-carbon bonds, recent advances in protein engineering have demonstrated the potential for biocatalysts to perform new-to-nature reactions, including those involving organosilicon compounds. nih.govnih.gov Future research could explore the use of engineered enzymes for the synthesis or modification of alpha-silylated enones. This could involve, for example, the enantioselective reduction of the ketone functionality or the stereoselective addition to the double bond, guided by an enzyme's active site. semanticscholar.org Such bio-inspired transformations could provide environmentally benign and highly selective methods for the preparation of valuable chiral silylated building blocks. acs.org

Applications in Materials Science

While this article's primary focus is on the chemical aspects of 2-(Trimethylsilyl)undec-1-en-3-one, it is worth noting that organosilicon compounds, in general, have found widespread use in materials science. The incorporation of silicon can impart unique properties to polymers and other materials, such as enhanced thermal stability, and altered optical and electronic properties. Future research may explore the polymerization of alpha-silylated enones or their incorporation into larger material scaffolds to create novel materials with tailored properties.

Computational Design of Next-Generation Silylated Synthons

Computational chemistry and machine learning are becoming increasingly powerful tools in the design and discovery of new molecules and reactions. frontiersin.org In the context of alpha-silylated enones, computational methods can be used to predict their reactivity, design new synthetic routes, and identify potential applications. researchgate.netnih.gov For example, density functional theory (DFT) calculations can provide insights into the electronic structure of these molecules and help rationalize their reactivity patterns. Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcomes of new transformations and to suggest optimal reaction conditions. youtube.com This computational-driven approach will accelerate the discovery and development of next-generation silylated synthons with tailored properties for specific synthetic challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.